Methoxynaltrexone,3
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Overview
Description
Methoxynaltrexone,3 is a selective antagonist of heroin and morphine-6-β-glucuronide (M6G). It is known for its high affinity for a novel mu opioid receptor subtype that is distinct from those mediating morphine’s actions . This compound has shown promise in selectively blocking the analgesic actions of heroin and M6G without interfering with other opioid receptors .
Preparation Methods
The synthesis of Methoxynaltrexone,3 involves several steps. One common method includes the methylation of naltrexone. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Methoxynaltrexone,3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naltrexone derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Methoxynaltrexone,3 has several scientific research applications:
Chemistry: It is used as a tool to study opioid receptor subtypes and their interactions with various ligands.
Biology: The compound helps in understanding the biological pathways involved in opioid receptor signaling.
Mechanism of Action
Methoxynaltrexone,3 exerts its effects by selectively binding to a novel mu opioid receptor subtype that is responsible for the analgesic actions of heroin and M6G . This binding prevents the activation of the receptor by these opioids, thereby blocking their analgesic effects. The molecular targets involved include the mu opioid receptor subtype, and the pathways affected are those related to opioid receptor signaling .
Comparison with Similar Compounds
Methoxynaltrexone,3 is unique in its selective antagonism of heroin and M6G. Similar compounds include:
Naltrexone: A non-selective opioid receptor antagonist.
Methylnaltrexone: A peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxone: Another non-selective opioid receptor antagonist used to reverse opioid overdoses.
This compound stands out due to its selective action on a specific mu opioid receptor subtype, making it a valuable tool in opioid research and potential therapeutic applications .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-25-15-5-4-13-10-16-21(24)7-6-14(23)19-20(21,17(13)18(15)26-19)8-9-22(16)11-12-2-3-12/h4-5,12,16,19,24H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMNGWOUQMYTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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